5,6-Dihydroxyindole

Description

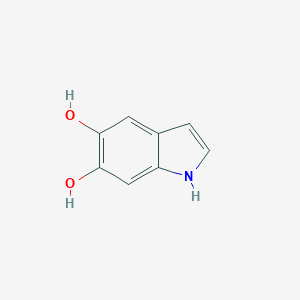

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZYJXNUURYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-67-1 | |

| Record name | 1H-Indole-5,6-diol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20185242 | |

| Record name | 5,6-Dihydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydroxyindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3131-52-0 | |

| Record name | 5,6-Dihydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3131-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3h-Indole-5,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-Dihydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3OC8499KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydroxyindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 5,6-Dihydroxyindole Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biosynthesis of 5,6-dihydroxyindole (DHI) is a critical branch of the broader melanin synthesis pathway, known as melanogenesis. Melanin, a ubiquitous biopolymer, is responsible for pigmentation in the skin, hair, and eyes, providing crucial protection against ultraviolet (UV) radiation. It exists in two primary forms: the brown/black eumelanin and the red/yellow pheomelanin. DHI is one of the principal monomeric building blocks of eumelanin. Understanding the DHI biosynthesis pathway is paramount for research into pigmentation disorders (e.g., albinism, melasma), melanoma oncology, and the development of novel therapeutic and cosmetic agents that modulate skin pigmentation. This guide provides a detailed overview of the core biochemical reactions, key enzymes, regulatory mechanisms, and essential experimental protocols for studying this pathway.

Core Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic and spontaneous process that begins with the amino acid L-tyrosine. The pathway is localized within specialized lysosome-related organelles in melanocytes called melanosomes. The critical juncture in the pathway occurs at the intermediate L-dopachrome, which can proceed via two different routes to form the two primary eumelanin precursors: this compound (DHI) and this compound-2-carboxylic acid (DHICA).

The key steps are as follows:

-

Hydroxylation of L-Tyrosine: The pathway is initiated by the enzyme tyrosinase (TYR) , which catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the primary rate-limiting step of melanogenesis.

-

Oxidation of L-DOPA: Tyrosinase then carries out a second critical oxidation, converting L-DOPA into the highly reactive intermediate, dopaquinone .

-

Cyclization: Dopaquinone is unstable and spontaneously undergoes intramolecular cyclization to form leucodopachrome.

-

Redox Exchange: Leucodopachrome and dopaquinone undergo a redox exchange, regenerating L-DOPA and forming L-dopachrome , a reddish-orange intermediate.

-

The Bifurcation Point: L-dopachrome is the crucial branch point:

-

Spontaneous Decarboxylation: L-dopachrome can spontaneously undergo decarboxylation and rearrangement to form This compound (DHI) .

-

Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT) can catalyze the tautomerization of L-dopachrome to form This compound-2-carboxylic acid (DHICA) .

-

The ratio of DHI to DHICA incorporated into the final eumelanin polymer significantly influences its properties, including color and photoprotective capacity.

Caption: The biochemical pathway for this compound (DHI) synthesis.

Key Enzymes and Kinetics

The enzymatic control of the DHI pathway is primarily governed by tyrosinase and dopachrome tautomerase.

Tyrosinase (TYR)

Tyrosinase (EC 1.14.18.1) is a copper-dependent, membrane-bound glycoprotein that is the central, rate-limiting enzyme in melanogenesis.[1] It catalyzes two distinct, sequential reactions:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA.

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.

Mutations in the TYR gene are the cause of Oculocutaneous Albinism Type 1 (OCA1), highlighting its critical role in pigmentation. The activity of tyrosinase is a primary determinant of the overall rate of melanin production.

Dopachrome Tautomerase (DCT / TRP-2)

Dopachrome tautomerase (EC 5.3.3.12), also known as Tyrosinase-Related Protein 2 (TRP-2), is a zinc-containing enzyme.[2] Unlike tyrosinase, it does not perform an oxidation reaction but rather an isomerization (tautomerization) of L-dopachrome to the more stable DHICA.[3] By channeling L-dopachrome towards DHICA, DCT effectively reduces the spontaneous formation of the more reactive DHI.[3] This action is thought to be protective, as DHI and its subsequent quinone intermediates can be cytotoxic.

Quantitative Enzyme Kinetics

The kinetic parameters of tyrosinase have been studied extensively, particularly using mushroom tyrosinase as a model system due to its commercial availability. Data for human tyrosinase is less common but has been reported. Kinetic data for dopachrome tautomerase is not as widely available in literature.

| Enzyme | Substrate | K_m_ (mM) | V_max_ | Source Organism | Reference(s) |

| Tyrosinase | L-DOPA | 0.48 ± 0.05 | 11.1 ± 0.2 µM/s | Human (recombinant) | [1] |

| Tyrosinase | L-DOPA | 0.66 ± 0.06 | 22.3 ± 0.36 nmol/min | Mushroom (A. bisporus) | [4] |

| Tyrosinase | L-DOPA | 0.676 | 111.85 µM/min | Mushroom | [5] |

| Dopachrome Tautomerase | L-Dopachrome | N/A | N/A | Human / Mouse | N/A |

Regulation of the Pathway

The biosynthesis of DHI is tightly regulated at the transcriptional level. The Microphthalmia-associated Transcription Factor (MITF) is the master regulator of melanocyte development and function. MITF directly binds to the promoter regions of the key melanogenic enzyme genes—TYR and DCT—to activate their transcription. External signals, such as UV radiation, can trigger signaling cascades (e.g., via the melanocortin 1 receptor, MC1R) that lead to the activation of MITF, thereby upregulating the entire pathway and increasing melanin production.

Caption: Transcriptional control of the DHI pathway by MITF.

Experimental Protocols

Studying the this compound pathway requires robust methods for quantifying enzyme activity, melanin production, and protein expression. Below are consolidated protocols for key assays.

Cellular Tyrosinase Activity Assay

This assay measures the L-DOPA oxidase activity of tyrosinase in cell lysates by monitoring the formation of dopachrome, which absorbs light at ~475-492 nm.

Methodology:

-

Cell Culture: Plate melanocytes (e.g., B16F10 melanoma cells) in a 6-well plate and culture until they reach desired confluency. Treat with compounds of interest as required.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 150 µL of lysis buffer (e.g., 50 mM sodium phosphate buffer pH 6.8, 1% Triton X-100, 0.1 mM PMSF).

-

Freeze lysates at -80°C for at least 30 minutes to ensure complete lysis.

-

Thaw and centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).

-

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay) for normalization.

-

Enzymatic Reaction:

-

In a 96-well plate, add 80 µL of cell lysate to each well.

-

Initiate the reaction by adding 20 µL of freshly prepared 2 mg/mL L-DOPA solution.

-

Include a blank control with L-DOPA but no lysate to measure auto-oxidation.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 475 nm or 492 nm using a microplate reader.

-

-

Calculation: Subtract the absorbance of the blank from the sample readings. Normalize the final absorbance value to the protein concentration of the lysate. Express results as a percentage of an untreated control.[1][6]

Melanin Content Quantification

This method quantifies the total melanin content in cultured cells via spectrophotometry.

Methodology:

-

Cell Pelleting: Harvest approximately 1 x 10^6 cells by trypsinization, count them, and pellet them by centrifugation in an microcentrifuge tube.

-

Pigment Wash: Wash the pellet once with a 1:1 mixture of ethanol:ether to remove lipids and other impurities. Centrifuge and discard the supernatant.

-

Solubilization:

-

Dissolve the melanin pellet in 1 mL of 1N NaOH containing 10% DMSO.

-

Incubate at 80°C for 2 hours to completely solubilize the melanin pigment.

-

-

Standard Curve: Prepare a standard curve using synthetic melanin (0-50 µg/mL) dissolved in the same NaOH/DMSO solution.

-

Measurement:

-

Vortex the solubilized samples and centrifuge at 12,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to a new tube.

-

Measure the absorbance of the supernatants and standards at 470 nm or 492 nm.

-

-

Calculation: Determine the melanin concentration in the samples using the standard curve. The final melanin content can be expressed as µg of melanin per cell or per mg of protein.[3][7]

Western Blotting for Pathway Proteins

This protocol allows for the detection and semi-quantification of key pathway enzymes (TYR, DCT).

Methodology:

-

Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation using primary antibodies specific for TYR, DCT, or a loading control (e.g., β-actin). A common dilution is 1:1000 in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:10000 dilution for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Perform densitometric analysis on the captured bands using software like ImageJ to quantify protein expression relative to the loading control.

Caption: A typical experimental workflow for analyzing melanogenesis.

Conclusion

The this compound biosynthesis pathway is a fundamental biochemical process with wide-ranging implications for human health and disease. As a core component of eumelanin synthesis, its activity dictates skin photoprotection and pigmentation. The key enzymes, tyrosinase and dopachrome tautomerase, represent prime targets for drug development, particularly for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation, as well as for the development of skin-lightening cosmetic agents. Furthermore, a deeper understanding of this pathway is essential for melanoma research, as aberrant melanogenesis is a hallmark of this malignancy. The technical guide and protocols provided herein offer a robust framework for scientists to investigate this critical pathway, facilitating future discoveries and the development of novel therapeutic strategies.

References

- 1. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

The Role of 5,6-Dihydroxyindole in Eumelanin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 5,6-dihydroxyindole (DHI) in the biosynthesis of eumelanin, the primary dark pigment in humans. It covers the biochemical pathways of its formation, the complex process of its oxidative polymerization, and the key enzymatic and non-enzymatic factors that govern these reactions. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate advanced research and development in dermatology, pharmacology, and materials science.

Biochemical Formation of this compound (DHI)

Eumelanin is a heterogeneous polymer derived from the amino acid tyrosine. The formation of its monomeric precursors, this compound (DHI) and this compound-2-carboxylic acid (DHICA), is a critical branching point in the melanogenesis pathway.[1][2][3] This process is initiated by the enzyme tyrosinase, which catalyzes the first two steps: the hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.

From dopaquinone, the pathway proceeds as follows:

-

Cyclization: Dopaquinone undergoes a spontaneous intramolecular cyclization to form leucodopachrome (cyclodopa).

-

Redox Exchange: A redox exchange between leucodopachrome and dopaquinone generates dopachrome, an orange-red intermediate, and regenerates L-DOPA.[1]

-

Dopachrome Transformation: Dopachrome is the key intermediate that leads to DHI and DHICA.

-

Spontaneous Decarboxylation: Dopachrome can spontaneously rearrange and decarboxylate to form DHI. This is a non-enzymatic reaction.[4]

-

Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-related protein 2 or Tyrp2) catalyzes the tautomerization of dopachrome to DHICA, avoiding decarboxylation.[2][3]

-

The ratio of DHI to DHICA is therefore determined by the activity of DCT and other factors like pH and the presence of certain metal ions.[2][5] This ratio is crucial as it significantly influences the final properties of the eumelanin polymer.

Oxidative Polymerization of DHI into Eumelanin

DHI is an extremely unstable molecule that rapidly undergoes oxidative polymerization, both enzymatically and non-enzymatically, to form the dark, insoluble eumelanin pigment.[6] This rapid polymerization is advantageous in biological systems, for instance in arthropods, for wound healing and immune defense.[6]

The polymerization mechanism is complex and involves the formation of various oligomeric intermediates.[6]

-

Oxidation to Semiquinone: DHI is first oxidized to a semiquinone radical intermediate. This can be catalyzed by tyrosinase or occur spontaneously via aerial oxidation.[6][7]

-

Formation of Quinones: Two semiquinone molecules can undergo a redox reaction to regenerate one DHI molecule and produce a two-electron oxidation product, which can exist in several quinonoid isomeric forms (indole-5,6-quinone).[6]

-

Oligomerization: These highly reactive quinonoid species undergo facile coupling to form dimers. The most vulnerable position for oxidative coupling is the 2-position, leading to 2,2'-, 2,4'-, and 2,7'-linked dimers.[1][6] Further additions of monomeric units lead to the formation of trimers, tetramers, and higher-order oligomers.[6]

-

Polymer Formation: As oligomer coupling becomes predominant, other bonding patterns may occur, leading to a heterogeneous, cross-linked polymer structure.[1] The final polymer is composed of planar protomolecules arranged in π-stacked, graphite-like sheet structures.[8]

The molecular weight of DHI-derived melanin typically ranges from 1,000 to 5,000 Da, which corresponds to polymers containing more than 10 DHI units.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 5,6-Dihydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6-Dihydroxyindole (DHI), a critical precursor in the biosynthesis of eumelanin. Understanding the spectroscopic properties of DHI is paramount for researchers in fields ranging from materials science to drug development, particularly in the context of pigmentation, photoprotection, and oxidative stress. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of DHI analysis.

Introduction to this compound (DHI)

This compound (DHI) is a pivotal intermediate in the complex process of melanogenesis, the pathway responsible for the production of melanin pigments. Derived from the enzymatic oxidation of tyrosine and L-DOPA, DHI is a highly reactive molecule that readily undergoes oxidative polymerization to form the black-brown eumelanin pigments.[1][2] Its instability and propensity for polymerization present unique challenges for its characterization.[1][3] Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and reaction kinetics of this important biomolecule.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for DHI, providing a quantitative basis for its identification and characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the molecular weight and elemental composition of DHI.

| Parameter | Value | Ionization Mode |

| Calculated Monoisotopic Mass | 149.0477 g/mol | - |

| Required [M+H]⁺ | 150.0550 | ESI+ |

| Found [M+H]⁺ | 150.0546 | ESI+ |

Table 1: High-Resolution Mass Spectrometry Data for this compound.[3]

Electrospray ionization mass spectrometry (ESI-MS) has also been instrumental in studying the spontaneous oxidative polymerization of DHI in aqueous solutions. These studies reveal the rapid formation of dimers, trimers, and higher-order oligomers upon exposure to air.[1][2]

| Observed m/z | Assignment |

| 297 | Protonated Dimer |

| 444 | Protonated Trimer |

| 589 | Oxidized Protonated Tetramer |

| 736 | Oxidized Protonated Pentamer |

| 883 | Oxidized Protonated Hexamer |

Table 2: ESI-MS Data for the Oligomerization of this compound.[2]

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for monitoring the electronic transitions within DHI and its subsequent polymerization. DHI exhibits significant absorption in the ultraviolet range.[4] The absorption spectrum of monomeric DHI is distinct from that of its polymerized form, eumelanin, particularly in the UV-A region.[5][6] A water-soluble synthetic DHI polymer has shown a characteristic absorption band at 314 nm along with broad absorption across the visible spectrum.[7]

| Solvent/Buffer | λmax (nm) | Concentration |

| Aqueous Buffer (pH 7.4) | ~298 nm (Shoulder) | 100 µM |

Table 3: UV-Visible Absorption Data for this compound. (Approximated from graphical data)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the DHI molecule. Due to the instability of DHI, NMR analysis requires rapid acquisition or the use of deuterated solvents in which the compound is stable for a sufficient duration.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in DHI. A study of polymerized dopamine derivatives, which includes DHI-rich compounds, provides some insight into the expected IR bands. For a this compound-rich compound under basic conditions, characteristic peaks would be expected for O-H, N-H, and C-H stretching, as well as aromatic C=C bending.[9]

Experimental Protocols

Detailed and careful experimental design is crucial for the successful spectroscopic analysis of the labile DHI molecule.

Synthesis and Purification of this compound

A common method for the synthesis of DHI involves the deprotection of a protected precursor, such as 5,6-dibenzyloxyindole.

Protocol:

-

Hydrogenation: 5,6-dibenzyloxyindole is dissolved in a suitable solvent like ethyl acetate, and 5% Palladium on carbon (Pd/C) is added as a catalyst.

-

Reaction: The mixture is placed under a hydrogen atmosphere (e.g., using a balloon) and stirred vigorously overnight at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by rapid flash column chromatography using 100% ethyl acetate as the eluent. It is crucial to protect the column and collection tubes from light to prevent degradation.

-

Crystallization and Storage: The purified DHI is obtained as a solid, which can be triturated with hexane to induce crystallization. The final product should be dried under high vacuum and stored in a freezer under an inert atmosphere (argon or nitrogen) to minimize oxidation.[3]

Sample Preparation for Spectroscopic Analysis

For Mass Spectrometry:

-

Samples for ESI-MS studying oligomerization are typically prepared by dissolving DHI in water and allowing it to stand at room temperature for various time intervals before analysis.[2]

-

For accurate mass determination by HRMS, freshly prepared and purified DHI should be dissolved in a suitable solvent (e.g., methanol) immediately before analysis.[3]

For UV-Visible Spectroscopy:

-

A stock solution of DHI should be prepared in a suitable solvent or buffer (e.g., aqueous buffer at pH 7.4).[4]

-

The analysis should be performed promptly after sample preparation to minimize oxidative degradation, which can alter the absorption spectrum.

For NMR Spectroscopy:

-

DHI should be dissolved in a deuterated solvent (e.g., deuterated methanol or DMSO) in which it has reasonable solubility and stability.[3]

-

Due to its tendency to darken over time in solution, NMR spectra should be acquired as quickly as possible after dissolution.[3]

Visualizing DHI-Related Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving DHI.

Biosynthesis of this compound

This diagram outlines the initial steps of eumelanin synthesis, leading to the formation of DHI.

Caption: Biosynthetic pathway of this compound from Tyrosine.

Experimental Workflow for DHI Analysis

This diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of DHI.

Caption: General experimental workflow for DHI synthesis and analysis.

Oxidative Polymerization of DHI

This diagram shows the process of DHI polymerization into eumelanin, which can be monitored by mass spectrometry.

Caption: Oxidative polymerization pathway of DHI to Eumelanin.

Conclusion

The spectroscopic analysis of this compound is essential for understanding its role in melanogenesis and for harnessing its properties in various applications. This guide provides a foundational understanding of the key spectroscopic data and methodologies required for the accurate characterization of DHI. The inherent instability of DHI necessitates careful handling and rapid analysis, but with the protocols and data presented herein, researchers are better equipped to investigate this fascinating and important molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UV-absorption spectra of melanosomes containing varying this compound and this compound-2-carboxylic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 5,6-Dihydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5,6-dihydroxyindole (DHI), a critical intermediate in the biosynthesis of eumelanin. Due to its inherent instability, understanding the degradation pathways and the factors influencing its stability is paramount for researchers in fields ranging from materials science to drug development. This document outlines the degradation products of DHI, presents available stability data, and details the experimental protocols for its analysis.

Core Concepts: Stability of this compound

This compound is a highly reactive molecule prone to rapid, non-enzymatic oxidative polymerization, particularly in the presence of oxygen. This inherent instability is a key feature of its biological function in melanin formation but presents significant challenges for its study and application.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a primary driver of DHI degradation. In solid form, DHI exposed to air will turn into a black eumelanin pigment within days. In aqueous solutions at neutral pH, this process is much faster, with noticeable discoloration occurring within hours. For long-term storage, DHI should be kept under an inert atmosphere, such as argon, where it can remain stable for several months.

-

pH: DHI is more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of oxidative polymerization significantly increases.

-

Temperature: Elevated temperatures accelerate the degradation of DHI. Storage at low temperatures (-20°C) can slow down polymerization, but discoloration can still occur over time if exposed to air.

-

Comparison with DHICA: this compound-2-carboxylic acid (DHICA), another key eumelanin precursor, is considerably more stable than DHI and more resistant to aerial oxidation.

Degradation Pathway and Products

The degradation of DHI proceeds through a free-radical-mediated oxidative polymerization. The initial step is the oxidation of the catechol moiety of DHI to a semiquinone radical. These highly reactive intermediates then undergo a series of coupling reactions to form oligomers of increasing molecular weight, which ultimately aggregate to form the insoluble eumelanin pigment.

The primary degradation products are a series of DHI oligomers. Using mass spectrometry, species corresponding to dimers, trimers, tetramers, and even up to undecamers have been identified.

Identified Oligomeric Degradation Products of this compound

| Oligomer | Protonated Mass (m/z) | Oxidized Form (m/z) |

| Dimer | 297 | - |

| Trimer | 444 | - |

| Tetramer | - | 589 |

| Pentamer | - | 736 |

| Hexamer | - | 883 |

| Heptamer | - | 1031 |

| Octamer | - | 1178 |

| Nonamer | - | 1325.9 |

| Decamer | - | 1470.7 |

| Undecamer | - | 1619.8 |

Experimental Protocols

Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of DHI under various conditions.

Objective: To determine the rate of DHI degradation as a function of pH, temperature, and oxygen exposure.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., phosphate buffer for pH 3 and 7)

-

Inert gas (e.g., argon)

-

Temperature-controlled incubator/water bath

-

HPLC system

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DHI in a suitable solvent (e.g., ethanol or DMSO, purged with an inert gas). Due to its limited aqueous solubility, DHI can be first dissolved in an organic solvent before dilution into an aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] Aqueous solutions should not be stored for more than one day.[1]

-

Sample Preparation: Aliquot the DHI stock solution into separate vials for each test condition (e.g., pH 3 at 25°C, pH 7 at 25°C, pH 7 at 37°C). Some samples should be prepared under an inert atmosphere by purging the buffer with argon before adding the DHI stock.

-

Incubation: Place the vials in a temperature-controlled environment.

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Analysis: Immediately analyze the concentration of the remaining DHI using a validated HPLC method (see section 3.2). Visual changes (discoloration) and the formation of precipitates should also be noted.

-

Data Analysis: Plot the concentration of DHI versus time for each condition to determine the degradation kinetics.

High-Performance Liquid Chromatography (HPLC) for DHI Analysis

This method is suitable for the quantification of DHI and the separation of its early-stage oligomeric degradation products.

Instrumentation:

-

HPLC system with a gradient pump and autosampler

-

UV or fluorescence detector

-

Reversed-phase C18 column (e.g., Newcrom R1)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

-

Gradient: A suitable gradient from high aqueous to high organic content to elute DHI and its more hydrophobic oligomers.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 - 30°C

-

Detection: UV absorbance at ~274 nm and ~302 nm.[1] For higher sensitivity, fluorometric detection can be employed.

Mass Spectrometry (MS) for Degradation Product Identification

MS is a powerful tool for identifying the oligomeric products of DHI degradation.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: A reaction mixture of DHI in water is incubated for a specific time (e.g., 10 minutes) at room temperature. The reaction is then quenched by diluting an aliquot with 1% trifluoroacetic acid.

-

Infusion: The diluted sample is directly injected into the mass spectrometer.

-

Instrumentation: An electrospray ion trap mass spectrometer can be used.

-

Analysis: Full scan mass spectra are acquired to identify the m/z values of the protonated oligomers. Collision-induced decomposition (CID) is then performed on the parent ions to confirm their structure through fragmentation patterns.

Alkaline Hydrogen Peroxide Oxidation (AHPO) for Eumelanin Analysis

This method is used to chemically degrade eumelanin to quantify its constituent DHI and DHICA units. The DHI moieties are primarily converted to pyrrole-2,3-dicarboxylic acid (PDCA), while DHICA moieties yield pyrrole-2,3,5-tricarboxylic acid (PTCA).

Procedure:

-

Place 100 µL of an aqueous suspension of the melanin sample (containing approximately 0.1 mg) into a 10-mL screw-capped conical test tube.[2]

-

Add 375 µL of 1 M K₂CO₃ and 25 µL of 30% H₂O₂.[2]

-

Mix the tube vigorously at 25 ± 1 °C for 20 hours.[2]

-

Terminate the reaction by adding 50 µL of 10% Na₂SO₃.[2]

-

Acidify the mixture by adding 140 µL of 6 M HCl.[2]

-

The resulting solution can be directly analyzed by HPLC to quantify the amounts of PDCA and PTCA formed.

Conclusion

The stability of this compound is a complex issue governed by multiple factors, primarily the presence of oxygen and elevated pH. Its rapid degradation leads to the formation of a series of oligomers and ultimately the eumelanin polymer. While quantitative kinetic data on its degradation under various conditions remains sparse in the literature, the methodologies outlined in this guide provide a robust framework for researchers to conduct their own stability assessments and characterize the degradation products. A thorough understanding of DHI's stability and degradation is crucial for its effective use in research and the development of new technologies.

References

The Biological Function of 5,6-Dihydroxyindole in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxyindole (DHI) is a critical metabolite in insects, playing a central role in both the innate immune system and the sclerotization and pigmentation of the cuticle. As a key intermediate in the eumelanin biosynthetic pathway, DHI is not merely a pigment precursor; it is a potent cytotoxic agent with a broad spectrum of activity against invading pathogens, including viruses, bacteria, and fungi. This technical guide provides an in-depth exploration of the biological functions of DHI in insects, presenting quantitative data on its cytotoxic effects, detailing the enzymatic pathways of its synthesis, and outlining the general experimental methodologies used to investigate its activity. This document is intended to serve as a comprehensive resource for researchers in entomology, immunology, and those involved in the development of novel insecticides and antimicrobial agents.

Introduction

Insects have evolved a sophisticated and rapid innate immune system to defend against a wide array of pathogens and parasites. A key component of this defense is the melanization cascade, which involves the rapid synthesis and deposition of melanin at sites of injury or infection. This process not only physically encapsulates and isolates pathogens but also generates highly reactive and toxic intermediates. Among these, this compound (DHI) has emerged as a crucial effector molecule with direct antimicrobial properties.[1][2][3]

Unlike in mammals, where the melanin precursor can be both DHI and this compound-2-carboxylic acid (DHICA), insects predominantly synthesize DHI.[4][5][6] This distinction is due to the presence of a specific enzyme, dopachrome decarboxylase/tautomerase, which efficiently converts dopachrome to DHI.[5][7] The focus on DHI production in insects highlights its evolutionary importance in their survival and defense mechanisms.

This guide will delve into the multifaceted roles of DHI, from its synthesis to its function in immunity and cuticular processes. We will present key quantitative data, visualize the relevant biochemical pathways, and provide an overview of the experimental approaches used to study this fascinating molecule.

The Role of this compound in Insect Biology

The biological functions of DHI in insects are primarily centered around two interconnected processes: melanization as part of the immune response and the formation of the cuticle.

Eumelanin Synthesis and Melanotic Encapsulation

The production of DHI is a key step in the eumelanin synthesis pathway, which is initiated in response to wounding or pathogen recognition. The pathway, often referred to as the Raper-Mason pathway, begins with the amino acid tyrosine.[4]

The key steps in the insect eumelanin pathway leading to DHI are:

-

Tyrosine to Dopa: Tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (Dopa) by the enzyme tyrosine hydroxylase.

-

Dopa to Dopaquinone: Phenoloxidases (POs), which are activated from their zymogenic form, prophenoloxidase (PPO), oxidize Dopa to dopaquinone.[8]

-

Dopaquinone to Dopachrome: Dopaquinone is an unstable intermediate that non-enzymatically cyclizes to form leucodopachrome, which is then oxidized to dopachrome.[4]

-

Dopachrome to DHI: In insects, the enzyme dopachrome decarboxylase/tautomerase (or dopachrome conversion enzyme) catalyzes the conversion of dopachrome to this compound (DHI).[5][9] This step is a critical divergence from the mammalian pathway, where dopachrome tautomerase can also produce DHICA.[4]

-

DHI to Melanin: DHI is then oxidized to indole-5,6-quinone, which rapidly polymerizes to form the brown-to-black eumelanin pigment.[4][8]

This rapid polymerization of DHI is crucial for the melanotic encapsulation of foreign invaders, such as parasitoid eggs and microorganisms. The resulting melanin capsule is a hardened, cross-linked structure that physically isolates and kills the pathogen.[5]

Antimicrobial and Cytotoxic Activity

Beyond its role as a melanin precursor, DHI itself is a highly reactive and cytotoxic molecule.[1][3] The phenoloxidase system generates DHI and other reactive quinonoid intermediates that exhibit broad-spectrum antimicrobial activity.[1][2] DHI has been shown to be effective against a variety of pathogens:

-

Antiviral: DHI and its oxidation products can inactivate baculoviruses, likely through protein crosslinking and DNA polymerization, which interferes with viral replication and host cell entry.[1][3]

-

Antibacterial and Antifungal: The cytotoxic nature of DHI contributes to the killing of bacteria and fungi at the site of infection.[2]

-

Anti-parasitic: DHI is toxic to the eggs of parasitic wasps, preventing their development within the insect host.[1][3]

The production of DHI, therefore, represents a potent chemical defense mechanism. However, its high reactivity also poses a risk of autotoxicity to the insect's own tissues. This necessitates a tightly regulated system of PPO activation to ensure that DHI is produced only when and where it is needed.[1]

Cuticle Sclerotization and Pigmentation

The process of melanization is also integral to the sclerotization (hardening) and pigmentation of the insect cuticle.[10] After molting, the newly formed cuticle is soft and vulnerable. The melanization pathway, including the production of DHI, contributes to the cross-linking of cuticular proteins and chitin, resulting in a rigid and protective exoskeleton.[5] The deposition of DHI-derived melanin also provides the characteristic colors and patterns of many insect species, which are important for camouflage, mimicry, and thermoregulation.

Quantitative Data on the Cytotoxicity of this compound

The following tables summarize the available quantitative data on the cytotoxic effects of DHI on various pathogens and insect cells. This data is crucial for understanding the potency of DHI as an antimicrobial agent and for potential applications in drug development.

| Target Organism/Cell Line | Assay | LC50 Value (μM) | Reference |

| Lambda bacteriophage | Plaque-forming unit reduction | 5.6 ± 2.2 | [1][3] |

| Microplitis demolitor (parasitic wasp) eggs | Hatching inhibition | 111.0 ± 1.6 | [1][3] |

| Spodoptera frugiperda (Sf9) cells | Cell viability (in buffer) | 20.3 ± 1.2 | [1][3] |

| Spodoptera frugiperda (Sf9) cells | Cell viability (in culture medium) | 131.8 ± 1.1 | [1][3] |

Table 1: Lethal Concentration (LC50) values of this compound against various pathogens and an insect cell line.

| Treatment | Concentration | Duration | Effect | Reference |

| Baculovirus (AcNPV) | 1.25 mM | 3 hours | Near complete disablement of recombinant protein production | [1][3] |

| Spodoptera frugiperda (Sf9) cells | 1.0 mM | 4 hours | 97% mortality | [1][3] |

Table 2: Additional quantitative data on the effects of this compound.

Signaling Pathways and Experimental Workflows

Eumelanin Biosynthesis Pathway in Insects

The following diagram illustrates the key steps in the synthesis of DHI and eumelanin in insects, starting from tyrosine.

Caption: Insect Eumelanin Biosynthesis Pathway Leading to DHI.

General Experimental Workflow for Assessing DHI Cytotoxicity

This diagram outlines a typical workflow for determining the cytotoxic effects of DHI on insect cells or pathogens.

Caption: General workflow for DHI cytotoxicity assessment.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are often proprietary or not fully disclosed in publications. However, based on the methodologies described, the following section outlines the general principles and common techniques used to investigate the biological function of DHI in insects.

Determination of DHI Cytotoxicity and LC50 Values

Objective: To quantify the toxic effect of DHI on a specific target organism or cell line and determine the concentration that is lethal to 50% of the population (LC50).

General Procedure:

-

Preparation of DHI Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., buffer or culture medium). A series of dilutions are then made to create a range of concentrations to be tested.

-

Preparation of Target Organisms/Cells:

-

Insect Cells (e.g., Sf9): Cells are cultured under standard conditions to a specific density. They are then seeded into multi-well plates.

-

Viruses (e.g., Baculovirus): A stock of the virus with a known titer (plaque-forming units/mL) is prepared.

-

Parasitoid Eggs: Eggs are collected from the host or parasitoid colony.

-

-

Exposure: The target organisms or cells are exposed to the different concentrations of DHI. A control group is treated with the solvent alone. The exposure time is a critical parameter and is typically determined based on preliminary experiments.

-

Assessment of Viability/Activity:

-

Insect Cells: Cell viability can be assessed using various methods, such as Trypan Blue exclusion (stains dead cells), MTT assay (measures metabolic activity), or fluorescent dyes that differentiate between live and dead cells.

-

Viruses: The infectivity of the virus after DHI treatment is determined by a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a susceptible cell line. A reduction in the number of plaques or infected cells indicates viral inactivation.

-

Parasitoid Eggs: The viability of the eggs is determined by monitoring their hatching rate over a specific period.

-

-

Data Analysis: The percentage of mortality or inhibition is calculated for each DHI concentration relative to the control. The LC50 value is then determined by plotting the data on a dose-response curve and using statistical software (e.g., Probit analysis).

Analysis of DHI in Insect Hemolymph

Objective: To detect and quantify the presence of DHI in the hemolymph of insects, particularly in response to an immune challenge.

General Procedure (based on HPLC with Electrochemical Detection):

-

Hemolymph Collection: Hemolymph is carefully collected from the insect, often into an anticoagulant and antioxidant buffer to prevent melanization and degradation of catechols.

-

Sample Preparation: The hemolymph sample is deproteinized, typically by centrifugation through a molecular weight cut-off filter. This step is crucial to prevent clogging of the HPLC column.

-

HPLC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is commonly used. The mobile phase is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) to achieve separation of the different catecholamines and their metabolites.

-

Electrochemical Detection (ECD): As the separated compounds elute from the column, they pass through an electrochemical detector. DHI and other catechols are electrochemically active and can be oxidized at a specific potential. This oxidation generates an electrical signal that is proportional to the concentration of the compound.

-

Quantification: The concentration of DHI in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of a DHI standard.

Conclusion and Future Directions

This compound is a pivotal molecule in insect physiology, acting as both a building block for the essential processes of cuticle formation and pigmentation, and as a potent weapon in the insect's immune arsenal. Its broad-spectrum cytotoxicity underscores its importance in the defense against a wide range of pathogens. The distinct enzymatic machinery in insects that favors the production of DHI over DHICA suggests a strong evolutionary pressure for the maintenance of this effective chemical defense.

For researchers and professionals in drug development, the insect-specific aspects of the DHI pathway present intriguing possibilities. Targeting the enzymes involved in DHI synthesis, such as dopachrome decarboxylase/tautomerase, could lead to the development of highly specific and effective insecticides. Furthermore, the potent antimicrobial properties of DHI itself could be explored for the development of novel therapeutic agents.

Future research should focus on further elucidating the precise mechanisms of DHI-induced cytotoxicity and exploring the potential for resistance development in pathogens. A deeper understanding of the regulation of DHI production will also be critical for harnessing its power for human applications while minimizing potential off-target effects. The study of this compound in insects continues to be a rich and promising area of scientific inquiry.

References

- 1. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Production and Purification of Baculovirus for Gene Therapy Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. jifro.ir [jifro.ir]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of L-Dopachrome to 5,6-Dihydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-dopachrome, a critical branch point in the melanin biosynthesis pathway. The focus is on the formation of 5,6-dihydroxyindole (DHI), a key precursor to eumelanin. This document details the enzymes involved, their kinetic properties, and the experimental protocols for their study, with a particular emphasis on Dopachrome Tautomerase (DCT) and Dopachrome Decarboxylase/Tautomerase (DCDT).

Introduction: The Crucial Branch Point in Melanogenesis

L-dopachrome is a pivotal intermediate in the biosynthesis of melanin. Its fate determines the type of eumelanin produced, influencing pigmentation and potentially cellular homeostasis. L-dopachrome can be converted into two key dihydroxyindoles: this compound-2-carboxylic acid (DHICA) and this compound (DHI). While the formation of DHICA is primarily catalyzed by Dopachrome Tautomerase (DCT; EC 5.3.3.12), the production of DHI can occur spontaneously or be enzymatically driven, particularly in insects, by Dopachrome Decarboxylase/Tautomerase (DCDT). The balance between these pathways is crucial for the final properties of the melanin polymer.

Key Enzymes in L-Dopachrome Conversion

Two primary enzymes are responsible for the conversion of L-dopachrome to dihydroxyindoles. Their characteristics and kinetic properties are summarized below.

Dopachrome Tautomerase (DCT / TYRP2)

Dopachrome Tautomerase, also known as Tyrosinase-Related Protein 2 (TYRP2), is a zinc-containing metalloenzyme that catalyzes the tautomerization of L-dopachrome to the more stable DHICA.[1] In mammals, this is the predominant enzymatic pathway for L-dopachrome conversion.[2]

Dopachrome Decarboxylase/Tautomerase (DCDT)

In insects, a different enzyme, Dopachrome Decarboxylase/Tautomerase (DCDT), plays a crucial role in converting L-dopachrome to DHI through a decarboxylation reaction.[3][4] This enzyme exhibits broader substrate specificity compared to mammalian DCT.[3] In mammals, the formation of DHI from L-dopachrome is often considered a spontaneous, non-enzymatic process, particularly at physiological pH.[2]

Quantitative Data on Enzyme Kinetics and Properties

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (mmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| D-dopachrome tautomerase | Rat Liver | D-dopachrome | 1.5[5] | 0.5[5] | 7.0[6] | 38[6] |

| Drosophila DDC (drDDC) | Drosophila | L-DOPA | - | - | 7.0[6] | 38[6] |

Note: The kinetic data for D-dopachrome tautomerase is for the D-isomer of dopachrome. While indicative, these values may not directly reflect the kinetics with the natural L-isomer. Data for Drosophila DDC is for its decarboxylase activity on L-DOPA, not directly on L-dopachrome, but provides insight into its optimal conditions.

Signaling and Metabolic Pathways

The conversion of L-dopachrome is a key step within the broader melanogenesis pathway. The following diagram illustrates the position of this enzymatic conversion and its downstream products.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of enzymes involved in L-dopachrome conversion.

Purification of Recombinant Dopachrome Tautomerase (DCT)

This protocol describes the expression and purification of a soluble, recombinant form of DCT.

Workflow Diagram:

Methodology:

-

Gene Cloning: The cDNA encoding the ectodomain of human DCT (excluding the transmembrane and cytosolic domains) is cloned into a baculovirus transfer vector (e.g., pFastBac) containing a signal peptide for secretion and a C-terminal polyhistidine tag for purification.

-

Generation of Recombinant Baculovirus: The recombinant transfer vector is transformed into DH10Bac E. coli for transposition into the bacmid. The recombinant bacmid DNA is then transfected into Spodoptera frugiperda (Sf9) insect cells to generate the initial viral stock (P1).

-

Viral Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to produce a high-titer P2 viral stock.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the P2 viral stock. The culture medium, containing the secreted recombinant DCT, is harvested after an appropriate incubation period (e.g., 72 hours).

-

Concentration: The harvested cell culture medium is clarified by centrifugation and concentrated using tangential flow filtration or a similar method.

-

Immobilized Metal Affinity Chromatography (IMAC): The concentrated medium is loaded onto a Ni-NTA or similar metal-chelate affinity column. After washing to remove unbound proteins, the His-tagged DCT is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography (SEC): The eluted fractions containing DCT are pooled, concentrated, and further purified by SEC to remove aggregates and other contaminants.

-

Purity Assessment: The purity of the final DCT preparation is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-DCT antibody.

Dopachrome Tautomerase Activity Assay (Spectrophotometric)

This assay measures the conversion of L-dopachrome to DHICA by monitoring the increase in absorbance at 308 nm.

Methodology:

-

Preparation of L-dopachrome:

-

Prepare a solution of L-DOPA (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Add a freshly prepared solution of sodium periodate (NaIO4) to the L-DOPA solution in a 2:1 molar ratio (NaIO4:L-DOPA).

-

The solution will rapidly turn a reddish-orange color, indicating the formation of L-dopachrome. This solution should be used immediately.

-

-

Enzyme Assay:

-

In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES, pH 6.8), the freshly prepared L-dopachrome solution (to a final concentration of, for example, 0.5 mM), and the purified DCT enzyme.

-

Immediately monitor the increase in absorbance at 308 nm over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

A control reaction without the enzyme should be run to measure the rate of spontaneous L-dopachrome degradation.

-

HPLC Analysis of L-Dopachrome Conversion Products

This method allows for the separation and quantification of DHI and DHICA.

Methodology:

-

Enzymatic Reaction:

-

Incubate L-dopachrome with the enzyme of interest (DCT or DCDT) in a suitable buffer and at the desired temperature.

-

At various time points, stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration that denatures the enzyme.

-

-

HPLC Separation:

-

Inject the reaction mixture onto a C18 reverse-phase HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 2.1) and an organic modifier like methanol.

-

Monitor the elution of the compounds using a UV-Vis detector. DHICA has a characteristic absorbance maximum around 315 nm, while DHI absorbs maximally around 280-290 nm.

-

-

Quantification:

-

Identify the peaks corresponding to DHI and DHICA by comparing their retention times with those of authentic standards.

-

Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated with known concentrations of DHI and DHICA.

-

Enzymatic vs. Spontaneous Conversion of L-Dopachrome

The fate of L-dopachrome is a critical determinant of the final melanin structure. The following diagram illustrates the logical relationship between the enzymatic and spontaneous conversion pathways.

Conclusion

The enzymatic conversion of L-dopachrome is a finely tuned process with significant implications for melanin biosynthesis and cellular protection. While Dopachrome Tautomerase (DCT) directs the pathway towards the formation of the less reactive DHICA in mammals, the spontaneous or DCDT-catalyzed conversion to the more reactive DHI is also a crucial route, particularly in other organisms like insects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important biochemical transformation and its role in health and disease. Further research is warranted to fully elucidate the kinetic parameters of these enzymes with their natural substrate, L-dopachrome, to enable a more precise understanding of the regulation of melanogenesis.

References

- 1. Dopachrome tautomerase is a zinc-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopachrome tautomerase decreases the binding of indolic melanogenesis intermediates to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Evolutionary Perspective of Dopachrome Tautomerase Enzymes in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of a new tautomerase monitored by the conversion of D-dopachrome to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Electrochemical Detection of 5,6-Dihydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxyindole (DHI) is a critical intermediate in the biosynthesis of eumelanin, the primary pigment responsible for coloration in human skin, hair, and eyes. The quantification of DHI is of significant interest in various fields, including dermatology, neurochemistry, and pharmacology, due to its role as a biomarker for melanogenesis and its potential involvement in oxidative stress-related processes. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of DHI, owing to its electroactive catechol moiety which can be readily oxidized at an electrode surface.

These application notes provide a detailed overview and experimental protocols for the electrochemical detection of DHI using common voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Signaling Pathway: Eumelanin Biosynthesis

The enzymatic oxidation of tyrosine initiates a cascade of reactions leading to the formation of DHI, which subsequently polymerizes to form eumelanin. Understanding this pathway is crucial for interpreting the significance of DHI levels in biological systems.

Application Notes and Protocols for 5,6-Dihydroxyindole in Hair Dye Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-dihydroxyindole (DHI) as a key intermediate in the formulation of hair dyes. DHI is a precursor to the natural pigment eumelanin, offering a biomimetic approach to hair coloring.[1][2]

Introduction

This compound (DHI) is a naturally occurring molecule that serves as a precursor in the biosynthesis of eumelanin, the pigment responsible for brown and black hair.[1][3] Its application in hair dye formulations is advantageous due to its ability to mimic the natural pigmentation process, potentially reducing the reliance on harsher, traditional aniline-based dyes which can have adverse effects.[1][2] DHI polymerizes in the presence of oxygen, under slightly alkaline conditions, to form a stable melanin polymer that imparts a natural-looking color to the hair.[1][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Grey-white to yellowish powder, darkens on exposure to air | [5] |

| Melting Point | 134 - 140 °C | [1][5] |

| Solubility | Soluble in hot water (12.3% at 20°C), ethanol (10% in 96%), and sparingly in chloroform (0.1%). Insoluble in petroleum ether. | [1][5] |

| Stability | Crystalline form is stable, but it rapidly oxidizes in solution, especially under alkaline conditions. | [1][6] |

Signaling Pathway: Eumelanin Synthesis from DHI

The following diagram illustrates the oxidative polymerization of this compound to form eumelanin. This process can be catalyzed by enzymes like tyrosinase or can occur non-enzymatically in the presence of oxygen.[3][7]

Caption: Oxidative polymerization of DHI to Eumelanin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general synthetic route to produce DHI, adapted from described chemical synthesis methods.[8][9][10]

Workflow for DHI Synthesis

Caption: General workflow for the synthesis of this compound.

Materials:

-

Homoveratronitrile (starting material)

-

Pyridine hydrochloride (for demethylation)

-

Benzyl chloride and Potassium carbonate (for hydroxyl protection)

-

Concentrated nitric acid (for nitration)

-

10% Palladium on carbon (Pd/C) and Cyclohexene (for reductive cyclization)

-

Appropriate solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Demethylation: Reflux homoveratronitrile with pyridine hydrochloride. The yield for this step is reported to be around 90.2%.[8]

-

Hydroxyl Protection: React the demethylated product with benzyl chloride in the presence of potassium carbonate. This step has a reported yield of approximately 87.8%.[8]

-

Nitration: Treat the protected intermediate with concentrated nitric acid. The yield of the nitrated product is about 86.9%.[8]

-

Reductive Ring Closure: Perform a catalytic transfer hydrogenation using 10% Pd/C as the catalyst and cyclohexene as the hydrogen donor to achieve reductive cyclization. This final step yields this compound with a reported yield of 85.2%.[8]

-

Purification: The final product can be purified by recrystallization from hot water.

The overall yield from homoveratronitrile is approximately 58.6%.[8] The structure of the final product and intermediates should be confirmed using techniques such as 1H NMR.[8]

Protocol 2: Formulation and Application of a DHI-Based Hair Dye

This protocol describes the preparation of a DHI-based hair dye solution and its application to hair swatches.

Quantitative Formulation Parameters

| Parameter | Range | Optimal | Reference |

| DHI Concentration | 0.1% - 10% (w/w) | 0.5% - 1.5% | [6][11][12] |

| pH | 3 - 12 | 7 - 10 | [11] |

| Metal Salt (optional pre-treatment) | 0.001% - 1.0% | Varies by salt | [11] |

| Oxidizing Agent (optional) | Varies (e.g., 6% H₂O₂) | Varies | [12] |

Materials:

-

This compound (DHI)

-

Deionized water

-

pH adjustment solution (e.g., ammonium hydroxide or citric acid)

-

Blended grey hair swatches

-

Optional: Metal salts (e.g., AgNO₃, CuSO₄, Mn(OAc)₂) for pre-treatment

-

Optional: Oxidizing agent (e.g., hydrogen peroxide, sodium perborate)

Procedure:

-

Preparation of Dye Solution:

-

Optional Pre-treatment with Metal Salts:

-

To achieve a wider range of colors, pre-treat the hair swatches with a metal salt solution (e.g., 0.1% AgNO₃ at pH 5) for 5 minutes.[11]

-

Rinse the hair thoroughly with deionized water.

-

-

Application of DHI Dye:

-

Immerse the hair swatches in the DHI solution.

-

Allow the dye to remain in contact with the hair for a specified period, typically ranging from 5 to 60 minutes, depending on the desired color intensity.[11][12]

-

For a standard application, a 20-30 minute contact time at room temperature is common.[12]

-

-

Optional Oxidation Step:

-

For darker shades, an oxidizing agent like a 5% sodium persulfate solution can be applied after the DHI solution has been blotted off.[12]

-

-

Rinsing and Drying:

-

Thoroughly rinse the hair swatches with water until the water runs clear.

-

Shampoo and rinse the hair again.

-

Allow the hair to air dry or use a hairdryer.

-

Expected Results with N-Substituted DHI and Metal Pre-treatments

The use of N-substituted DHI derivatives and metal salt pre-treatments can produce a variety of shades.

| N-Substituted DHI | Metal Pre-treatment (0.1%) | pH | Time (min) | Resulting Hair Color | Reference |

| N-methyl-5,6-dihydroxyindole | Mn(OAc)₂ (pH 5.5) | - | 5 | Light grey-brown | [11] |

| N-methyl-5,6-dihydroxyindole | AgNO₃ (pH 5) | 6 | 5 | Dark auburn-brown | [11] |

| N-methyl-5,6-dihydroxyindole | Fe₂(SO₄)₃ (pH 6) | 8.5 | 5 | Grey-brown | [11] |

| N-isopropyl-5,6-dihydroxyindole | CuSO₄ (pH 9) | 10 | 10 | Light brown | [11] |

| N-isopropyl-5,6-dihydroxyindole | AgNO₃ (0.01%, pH 8) | - | - | Light reddish brown | [11] |

Logical Relationship: Factors Influencing Hair Color Outcome

The final hair color is dependent on several interconnected factors.

Caption: Key factors influencing the final hair color outcome.

This compound presents a promising alternative to traditional hair dyes, offering a pathway to achieving natural-looking hair color through the formation of eumelanin. The protocols and data presented here provide a foundation for researchers and developers to explore and optimize DHI-based hair dye formulations. Further research into the stability of DHI in formulations and the long-term durability of the resulting hair color will be crucial for its commercial success.

References

- 1. Manufacturer - Quality Melanin black products,Hair dye,this compound| UIV Chem [riyngroup.com]

- 2. Suzhou Health Chemicals Co., Ltd.-5,6-Dihydroxyindole [healthchems.com]

- 3. Nonenzymatic Spontaneous Oxidative Transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ec.europa.eu [ec.europa.eu]

- 6. WO1993021898A1 - Hair dyeing compositions comprised of this compound and a chlorite oxidant and methods of dyeing therewith - Google Patents [patents.google.com]

- 7. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. CA1232911A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. EP0335477B1 - The use of n-substituted-5,6-dihydroxyindoles as a hair coloring agent - Google Patents [patents.google.com]

- 12. US2934396A - Process of dyeing hair with 5, 6-dihydroxyindole - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Synthetic 5,6-Dihydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxyindole (DHI) is a crucial intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals. Its unique chemical structure and reactivity make it a valuable building block in the development of novel therapeutics, biomaterials, and cosmetic agents. However, the purification of synthetic DHI presents significant challenges due to its inherent instability. DHI is highly susceptible to oxidation and polymerization, particularly when exposed to air, light, and non-acidic conditions, which can lead to the formation of melanin and other degradation products.[1]

These application notes provide detailed protocols for the purification of synthetic this compound, focusing on methods that mitigate its degradation and ensure high purity. The protocols described herein are intended to guide researchers in obtaining high-quality DHI suitable for a range of downstream applications.

Critical Handling and Storage Considerations

Due to its instability, all purification and handling steps for this compound must be performed with precautions to prevent oxidation and polymerization.

-

Inert Atmosphere: All solvents should be degassed, and all procedures should be carried out under an inert atmosphere, such as argon or nitrogen.[2][3]

-

Protection from Light: Glassware should be wrapped in aluminum foil or amber-colored glassware should be used to protect the compound from light.[2]

-

Temperature: DHI should be kept at low temperatures whenever possible. Long-term storage should be at -20°C under an inert atmosphere.[2]

-

pH: Acidic conditions can help to stabilize DHI.

Purification Workflow

The general workflow for the purification of synthetic this compound involves an initial purification step, typically column chromatography, followed by a final polishing step, such as crystallization or preparative HPLC. The purity of the final product is then assessed using various analytical techniques.

Caption: General purification workflow for synthetic this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is an effective method for the initial purification of crude this compound.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Ethyl acetate (ACS grade, degassed)

-

Hexane (ACS grade, degassed)

-

Argon or Nitrogen gas

-

Glass column and other necessary chromatography equipment

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Column Packing: The chromatography column is dry-packed with silica gel under a stream of argon or nitrogen. The packed column is then flushed with the mobile phase.

-

Sample Loading: The crude DHI is dissolved in a minimal amount of ethyl acetate and adsorbed onto a small amount of silica gel. The solvent is carefully removed under reduced pressure, and the dried silica with the adsorbed sample is loaded onto the top of the prepared column.

-

Elution: The column is eluted with 100% degassed ethyl acetate.[2] The elution should be performed rapidly to minimize the exposure of DHI to the silica gel.

-

Fraction Collection: Fractions are collected in tubes that have been flushed with argon or nitrogen and protected from light.

-